5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine
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Overview
Description
5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 2,4-difluorobenzyl chloride with thioamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thioamide attacks the benzyl chloride, leading to the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like chlorine (Cl₂) and bromine (Br₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers or amines .
Scientific Research Applications
5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine stands out due to its unique combination of the thiazole ring and the 2,4-difluorophenyl group. This combination imparts specific chemical and biological properties that make it suitable for a wide range of applications, from medicinal chemistry to industrial processes .
Properties
Molecular Formula |
C10H8F2N2S |
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Molecular Weight |
226.25 g/mol |
IUPAC Name |
5-[(2,4-difluorophenyl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H8F2N2S/c11-7-2-1-6(9(12)4-7)3-8-5-14-10(13)15-8/h1-2,4-5H,3H2,(H2,13,14) |
InChI Key |
XXQAHJQHKJCMSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC2=CN=C(S2)N |
Origin of Product |
United States |
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